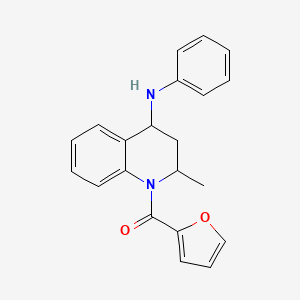

1-(2-furoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

Descripción general

Descripción

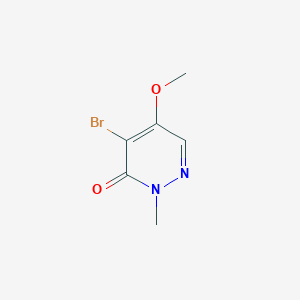

The compound “1-(2-furoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine” is a complex organic molecule. It contains a furoyl group (a furan ring attached to a carbonyl group), a phenyl group (a benzene ring), and a tetrahydroquinoline group (a quinoline ring where four of the double bonds have been hydrogenated), which is substituted with an amine group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furoyl group would introduce electron-withdrawing character due to the carbonyl group, while the phenyl and tetrahydroquinoline groups are largely hydrophobic .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The carbonyl group in the furoyl moiety could potentially undergo reactions such as nucleophilic acyl substitution or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the specific functional groups present would all influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

A New Approach to Construction of Isoindoloisoquinoline Alkaloids : A study by Zubkov et al. (2009) explored the interaction between 1-furyl-1,2,3,4-tetrahydroisoquinolines and unsaturated acid derivatives, demonstrating a method for constructing isoindolo[1,2-a]isoquinoline alkaloids through an intramolecular Diels–Alder reaction (IMDAF). This process is notable for its mild reaction conditions and may be relevant for synthesizing structurally related compounds (Zubkov et al., 2009).

EPC-Synthesis of Tetrahydroisoquinolines : Another significant study by Huber and Seebach (1987) details the diastereoselective alkylation at the 1-position of phenylalanine-derived precursors to synthesize tetrahydroisoquinoline derivatives, including the alkaloid (+)-corlumine. This research provides insight into methods for synthesizing enantiomerically pure 1-substituted tetrahydroisoquinolines, which could be applicable to the synthesis of compounds with the queried chemical structure (Huber & Seebach, 1987).

Potential Biological and Pharmacological Applications

Synthesis of Alkaloids of Galipea officinalis : Shahane et al. (2008) described a novel synthetic approach towards 2-alkyl-tetrahydroquinolines, which are naturally occurring compounds. Their method involved electrochemical preparation of α-amino nitrile and subsequent transformation into tetrahydroquinolines, highlighting a pathway that could be adapted for synthesizing related compounds with potential biological activities (Shahane et al., 2008).

Anticancer Applications of Tetrahydroisoquinolines : Research presented at the AACR 101st Annual Meeting 2010 by Redda et al. elaborated on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. This study underscores the potential of tetrahydroisoquinoline derivatives in pharmaceutical applications, particularly in developing novel anticancer drugs (Redda et al., 2010).

Direcciones Futuras

Mecanismo De Acción

Target of Action

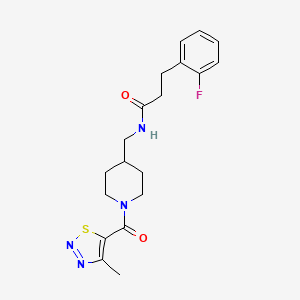

The primary target of the compound 1-(2-furoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine, also known as Furan-2-yl(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)methanone, is the enzyme butyrylcholinesterase (BChE) . BChE plays a crucial role in the hydrolysis of acetylcholine, a neurotransmitter, in the nervous system .

Mode of Action

The compound interacts with BChE, inhibiting its activity This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration

Result of Action

The primary result of the compound’s action is the inhibition of BChE, leading to an increase in acetylcholine levels. This can potentially be used to treat conditions associated with low acetylcholine levels, such as Alzheimer’s disease . .

Propiedades

IUPAC Name |

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-15-14-18(22-16-8-3-2-4-9-16)17-10-5-6-11-19(17)23(15)21(24)20-12-7-13-25-20/h2-13,15,18,22H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGELMAGAUGHTDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CO3)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201329459 | |

| Record name | (4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659992 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

301655-67-4 | |

| Record name | (4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2741783.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2741784.png)

![N-Ethyl-N-[2-oxo-2-[[5-(trifluoromethyl)-1H-pyrazol-4-yl]amino]ethyl]prop-2-enamide](/img/structure/B2741790.png)

![[2-(4-Ethoxyphenoxy)pyridin-4-yl]methanamine;hydrochloride](/img/structure/B2741792.png)

![Tert-butyl (1R,5S)-6-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2741796.png)

![4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B2741800.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2741805.png)